molecular formula C18H17N3O3 B2662802 4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid CAS No. 1181266-00-1

4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid

Cat. No. B2662802
M. Wt: 323.352
InChI Key: XHTHYSNBNULZKD-UHFFFAOYSA-N
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Description

“4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular formula of “4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid” is C18H17N3O3. The molecular weight is 323.352.


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids involves multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Synthesis and Characterization

Research in the synthesis of complex organic compounds often explores the creation of novel molecules with potential biological or chemical applications. For instance, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one demonstrates the exploration of new synthetic routes and the characterization of the resulting compounds (Baheti, Kapratwar, & Kuberkar, 2002). This approach is essential for developing methodologies that could be applied to synthesize and analyze compounds like 4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid.

Molecular Docking and Screening

The evaluation of newly synthesized compounds for their biological activities through molecular docking and in vitro screening is another critical area of research. Studies like the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlight the process of discovering potential therapeutic agents (Flefel et al., 2018). Such methodologies are crucial for identifying the biological activities of complex molecules, including 4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid, and their potential applications in medicine.

Supramolecular Chemistry

Research into the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions provides insights into the assembly of larger molecular architectures (Wang et al., 2014). Such studies are foundational for understanding how complex molecules like 4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid could interact with other molecules, leading to potential applications in material science or drug delivery systems.

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

properties

IUPAC Name

4-[[(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-8-21-15(9-11)20-12(2)16(21)17(22)19-10-13-3-5-14(6-4-13)18(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTHYSNBNULZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NCC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid

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